N-benzyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
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Overview
Description
N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE: is a complex organic compound that features a cyclopentane ring substituted with a benzyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving a suitable precursor.
Benzylation: The final step involves the benzylation of the cyclopentane-tetrazole intermediate using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and cyclopentane rings.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-1-(4-METHYLPHENYL)-3,3,3-TRIFLUOROPROPANE-1-AMINE
- N-BENZYL-1-(3-METHYLPHENYL)METHANAMINE HYDROCHLORIDE
Uniqueness
N-BENZYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C20H23N5/c1-16-8-7-11-18(14-16)25-19(22-23-24-25)20(12-5-6-13-20)21-15-17-9-3-2-4-10-17/h2-4,7-11,14,21H,5-6,12-13,15H2,1H3 |
InChI Key |
XOADMGGOZHDFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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